molecular formula C10H15BO4S B578240 4-(Butylsulfonyl)phenylboronic acid CAS No. 1217501-02-4

4-(Butylsulfonyl)phenylboronic acid

Cat. No. B578240
M. Wt: 242.096
InChI Key: YGBYIKCBEZABIT-UHFFFAOYSA-N
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Description

4-(Butylsulfonyl)phenylboronic acid is a chemical compound with the formula C10H15BO4S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .


Molecular Structure Analysis

The molecular structure of 4-(Butylsulfonyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further substituted with a butylsulfonyl group . The molecular weight of this compound is 242.1000 g/mol .


Chemical Reactions Analysis

Boronic acids, including 4-(Butylsulfonyl)phenylboronic acid, are known for their ability to form reversible complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This unique chemistry has led to their utility in various sensing applications .

Scientific Research Applications

1. Diagnostic and Therapeutic Applications

  • Summary of Application: Phenylboronic acid (PBA) derivatives, including “4-(Butylsulfonyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

2. Glucose-Sensitive Polymers

  • Summary of Application: Conjugates of phenylboronic acid derivatives can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
  • Methods of Application: These conjugates are typically incorporated into a polymer matrix, which is then used to encapsulate insulin. The polymer matrix responds to changes in glucose levels, releasing insulin as needed .
  • Results or Outcomes: This application has shown promise in the treatment of diabetes, providing a means of self-regulated insulin release that responds directly to the body’s glucose levels .

3. Interaction with Sialic Acid

  • Summary of Application: Phenylboronic acid (PBA) derivatives have been found to interact with sialic acid, a type of sugar molecule. This interaction has opened up new avenues for research and potential applications .

4. Sequential Suzuki Cross-Coupling Reactions

  • Summary of Application: Phenylboronic acid derivatives can be used as reagents for sequential Suzuki cross-coupling reactions. This is a type of reaction that forms carbon-carbon bonds, which is a fundamental process in organic synthesis .

5. Interaction with Sialic Acid

  • Summary of Application: Phenylboronic acid (PBA) derivatives have been found to interact with sialic acid, a type of sugar molecule. This interaction has opened up new avenues for research and potential applications .

6. Copper-Catalyzed Oxidative Trifluoromethylthiolation

  • Summary of Application: Phenylboronic acid derivatives can be used as reagents for copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .

Safety And Hazards

Boronic acids, including 4-(Butylsulfonyl)phenylboronic acid, are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can be harmful if swallowed and may cause skin and eye irritation .

Future Directions

Boronic acids are increasingly being utilized in diverse areas of research due to their unique chemical properties . They have found applications in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . As such, the future directions for 4-(Butylsulfonyl)phenylboronic acid will likely follow these trends.

properties

IUPAC Name

(4-butylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBYIKCBEZABIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675228
Record name [4-(Butane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butylsulfonyl)phenylboronic acid

CAS RN

1217501-02-4
Record name B-[4-(Butylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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